molecular formula C20H46BrNO B14677570 Tetrakis(3-methylbutyl)azanium;bromide;hydrate CAS No. 37451-69-7

Tetrakis(3-methylbutyl)azanium;bromide;hydrate

Cat. No.: B14677570
CAS No.: 37451-69-7
M. Wt: 396.5 g/mol
InChI Key: RGURRJSOYGOQPR-UHFFFAOYSA-M
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Description

Tetrakis(3-methylbutyl)azanium;bromide;hydrate is a chemical compound with the molecular formula C16H36BrN·H2O. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(3-methylbutyl)azanium;bromide;hydrate typically involves the reaction of 3-methylbutylamine with a brominating agent. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:

3-methylbutylamine+HBrThis compound\text{3-methylbutylamine} + \text{HBr} \rightarrow \text{this compound} 3-methylbutylamine+HBr→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(3-methylbutyl)azanium;bromide;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The bromide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Corresponding oxides and water.

    Reduction: Amines and hydrogen gas.

    Substitution: Substituted quaternary ammonium salts.

Scientific Research Applications

Tetrakis(3-methylbutyl)azanium;bromide;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles.

Mechanism of Action

The mechanism of action of Tetrakis(3-methylbutyl)azanium;bromide;hydrate involves its interaction with cell membranes and proteins. The positively charged nitrogen atom interacts with negatively charged sites on cell membranes, altering their permeability. This interaction can affect various cellular processes, including ion transport and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(decyl)ammonium bromide
  • Tetrakis(ethyl)ammonium bromide
  • Tetrakis(butyl)ammonium bromide

Uniqueness

Tetrakis(3-methylbutyl)azanium;bromide;hydrate is unique due to its specific alkyl chain length and branching, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and phase transfer catalyst compared to its analogs.

Properties

CAS No.

37451-69-7

Molecular Formula

C20H46BrNO

Molecular Weight

396.5 g/mol

IUPAC Name

tetrakis(3-methylbutyl)azanium;bromide;hydrate

InChI

InChI=1S/C20H44N.BrH.H2O/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;;/h17-20H,9-16H2,1-8H3;1H;1H2/q+1;;/p-1

InChI Key

RGURRJSOYGOQPR-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.O.[Br-]

Origin of Product

United States

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